5-Lipoxygenase (5-LOX) Inhibitory Activity: Comparison with Closest Structural Analogs
In a direct enzyme inhibition assay using human recombinant 5-lipoxygenase (5-LOX), 5-oxo-5-(4-trifluoromethylphenyl)valeric acid demonstrated an IC₅₀ of 2.46 μM for the reduction of leukotriene B₄ production [1]. In contrast, a structurally distinct but functionally related 5-LOX inhibitor series reported in BindingDB exhibits an IC₅₀ of 10.0 μM against the same recombinant human enzyme under comparable assay conditions, representing an approximately 4-fold lower potency [2]. Furthermore, a more optimized 5-LOX inhibitor within the same target class achieves an IC₅₀ of 0.20 μM in human PMNL (polymorphonuclear leukocytes), establishing the broader potency range for this target class and contextualizing the target compound's intermediate activity profile [3].
| Evidence Dimension | 5-LOX enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.46 μM |
| Comparator Or Baseline | Comparator 1 (CHEMBL3422319): IC₅₀ = 10.0 μM; Comparator 2 (CHEMBL3397721): IC₅₀ = 0.20 μM |
| Quantified Difference | Target compound is approximately 4.1-fold more potent than Comparator 1; approximately 12.3-fold less potent than Comparator 2 |
| Conditions | Human recombinant 5-LOX; leukotriene B₄ production inhibition; pre-incubation for 10 min before arachidonic acid addition [1] |
Why This Matters
Quantified 5-LOX inhibition provides a functional benchmark distinguishing this compound from untested analogs, enabling rational selection for anti-inflammatory screening cascades.
- [1] BindingDB. BDBM50468225 (CHEMBL4282134) – 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid. IC₅₀: 2.46 μM against human recombinant 5-LOX. Assay: inhibition of leukotriene B₄ production. Accessed 2026. View Source
- [2] BindingDB. BDBM50080458 (CHEMBL3422319) – 5-LOX inhibitor. IC₅₀: 10.0 μM against human recombinant 5-LOX expressed in E. coli BL21 DE3. Accessed 2026. View Source
- [3] BindingDB. BDBM50062727 (CHEMBL3397721) – Optimized 5-LOX inhibitor. IC₅₀: 200 nM (0.20 μM) in human PMNL, 5-LO product formation inhibition. Accessed 2026. View Source
